molecular formula C12H22N2 B1297345 Adamantane-1,3-diyldimethanamine CAS No. 52234-21-6

Adamantane-1,3-diyldimethanamine

Cat. No.: B1297345
CAS No.: 52234-21-6
M. Wt: 194.32 g/mol
InChI Key: RXEAFMOPSFWZFL-UHFFFAOYSA-N
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Description

Adamantane-1,3-diyldimethanamine is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features two methanamine groups attached to the 1 and 3 positions of the adamantane framework. The rigid and symmetrical structure of adamantane imparts significant stability to its derivatives, making them valuable in various chemical and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

Adamantane-1,3-diyldimethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with palladium-catalyzed arylation reactions, where it forms N,N’-diaryl derivatives . These interactions are crucial for understanding the compound’s potential in synthetic chemistry and drug development.

Cellular Effects

This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell proliferation and differentiation. For example, studies have shown that adamantane derivatives can exhibit cytotoxic effects on certain cell lines, indicating their potential in cancer research .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s rigid structure allows it to fit into specific binding sites on proteins, thereby modulating their activity. This mechanism is essential for understanding how this compound can be used in therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that adamantane derivatives can maintain their activity over extended periods, making them suitable for long-term biochemical experiments . The degradation products of this compound need to be carefully monitored to ensure accurate results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or inhibiting disease progression. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s rigid structure allows it to participate in specific biochemical reactions, influencing the overall metabolic profile of cells . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity allows it to easily cross cell membranes and accumulate in specific cellular compartments . Understanding its transport and distribution is crucial for optimizing its delivery in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding how this compound exerts its effects at the cellular level

Preparation Methods

Synthetic Routes and Reaction Conditions: Adamantane-1,3-diyldimethanamine can be synthesized through several methods. One common approach involves the reduction of adamantane-1,3-dicarboxylic acid to its corresponding diamine. This process typically includes the following steps:

    Formation of Adamantane-1,3-dicarboxylic Acid: This can be achieved through the oxidation of adamantane using strong oxidizing agents.

    Conversion to Adamantane-1,3-dicarboxamide: The dicarboxylic acid is then converted to its amide form using reagents like thionyl chloride and ammonia.

    Reduction to this compound: The final step involves the reduction of the amide to the diamine using reducing agents such as lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes. For instance, palladium-catalyzed arylation reactions have been explored for the synthesis of adamantane derivatives .

Chemical Reactions Analysis

Types of Reactions: Adamantane-1,3-diyldimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in arylation reactions.

    Lithium Aluminum Hydride: Employed in the reduction of amides to amines.

    Thionyl Chloride and Ammonia: Utilized in the conversion of carboxylic acids to amides.

Major Products:

    N,N’-Diaryl Derivatives: Formed through arylation reactions.

    Reduced Amines: Obtained from the reduction of amides.

Mechanism of Action

The mechanism of action of adamantane-1,3-diyldimethanamine involves its interaction with various molecular targets. For instance, its derivatives can act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, influencing neurotransmission and exhibiting neuroprotective effects . The rigid structure of adamantane allows for precise positioning of functional groups, facilitating specific interactions with biological targets.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual amine functionality, which allows for diverse chemical modifications and applications. Its stability and structural rigidity make it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

[3-(aminomethyl)-1-adamantyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEAFMOPSFWZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using Copper(I) Iodide (CuI) as a catalyst for the diarylation of Adamantane-1,3-diyldimethanamine?

A1: The research article "CuI-catalyzed N,N’-diarylation of diamines of adamantane series" [] focuses on using CuI as a catalyst for this specific reaction. While the article doesn't directly compare it to other methods, the use of CuI offers some potential advantages based on existing knowledge of Cu-catalyzed reactions:

    Q2: What is the significance of Palladium-catalyzed arylation in the context of this compound?

    A2: The article "Arylation of adamantanamines: III. Palladium-catalyzed arylation of this compound and 2,2′-(adamantane-1,3-diyl)diethanamine" [] explores the use of palladium catalysts for introducing aryl groups onto the nitrogen atoms of this compound. This methodology is significant because:

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